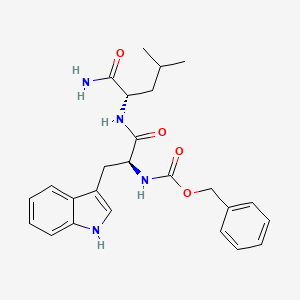
4-Cyclopropoxy-N3-methylpyridine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.222 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and two amino groups at positions 3 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropoxy-3-nitropyridine with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst in the presence of hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropoxy and amino groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A simpler analog without the cyclopropoxy group.
4-Methylpyridine: Another analog with a different substitution pattern.
Pyridine-3,5-diamine: Lacks the cyclopropoxy and methyl groups.
Uniqueness
4-CYCLOPROPOXY-3-N-METHYLPYRIDINE-3,5-DIAMINE is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and enhances its potential for various applications .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-N-methylpyridine-3,5-diamine |
InChI |
InChI=1S/C9H13N3O/c1-11-8-5-12-4-7(10)9(8)13-6-2-3-6/h4-6,11H,2-3,10H2,1H3 |
InChI Key |
FCOIEPPPXKQRGA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CN=C1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



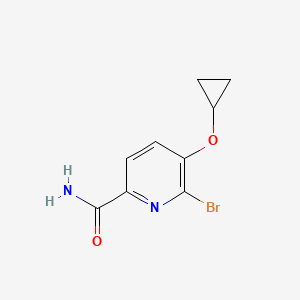
![2,4-dichloro-N'-[(1E)-1-phenylpropylidene]benzohydrazide](/img/structure/B14811942.png)

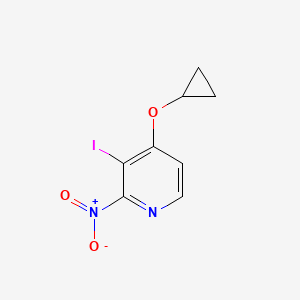
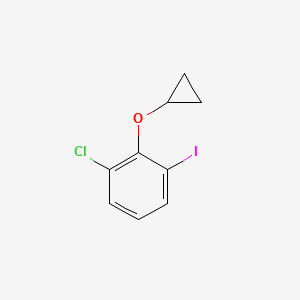
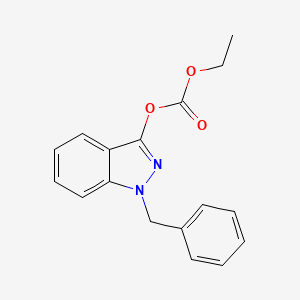
![4-methyl-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14811964.png)
![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B14811970.png)
![7-Thia-3,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B14811989.png)
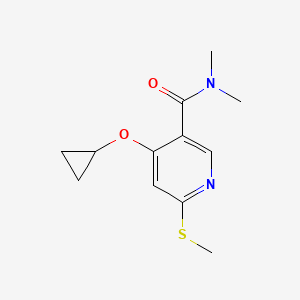

![N-(4-{(2Z)-2-[1-carbamothioyl-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)-N-methylacetamide](/img/structure/B14812012.png)
